molecular formula C14H15ClO3 B1323850 trans-2-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid CAS No. 733742-78-4

trans-2-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid

Cat. No.: B1323850
CAS No.: 733742-78-4
M. Wt: 266.72 g/mol
InChI Key: NSALXIWKYUKRPY-VXGBXAGGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-2-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid is a cyclohexane-based carboxylic acid derivative featuring a 3-chlorobenzoyl substituent at the trans-2 position. Its molecular formula is C₁₄H₁₅ClO₃ (based on analogous compounds in ), with a molecular weight of approximately 266.72 g/mol. The compound’s structure combines a cyclohexane ring with a carboxylic acid group and a meta-chlorinated benzoyl moiety, conferring unique steric and electronic properties. This scaffold is of interest in medicinal chemistry, particularly in protease inhibition (as suggested by ), where substituent positioning and stereochemistry critically influence binding interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone and 3-chlorobenzoyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: Cyclohexanone is reacted with 3-chlorobenzoyl chloride under reflux conditions to form the desired product.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atom in the benzoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of cyclohexane-1,2-dione or 3-chlorobenzoic acid.

    Reduction: Formation of trans-2-(3-chlorobenzoyl)cyclohexanol.

    Substitution: Formation of trans-2-(3-substituted benzoyl)cyclohexane-1-carboxylic acid derivatives.

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of trans-2-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid is its role as a precursor in the synthesis of bioactive compounds. For instance, it is involved in the preparation of Lurasidone hydrochloride, an antipsychotic medication used for treating schizophrenia. The compound acts as an intermediate in the synthesis pathway, which enhances the efficiency and reduces the number of synthetic steps required compared to traditional methods .

Case Study: Synthesis of Lurasidone Hydrochloride

  • Process :
    • The compound is synthesized via a resolution process involving R-l-phenylethylamine.
    • The resulting product exhibits over 99% purity through advanced purification techniques.

This method highlights the compound's utility in producing high-purity pharmaceutical intermediates, essential for drug efficacy and safety.

Organic Synthesis

The compound is also utilized in organic synthesis, particularly in the field of medicinal chemistry. Its unique structure allows for various functionalization reactions, including C–H activation processes that can modify cycloalkane carboxylic acids effectively.

Transannular C–H Functionalization

Recent advancements illustrate the potential for transannular γ-methylene C–H arylation using this compound. This method demonstrates excellent regioselectivity and scalability, enabling the synthesis of complex molecules with fewer steps than conventional methods .

Reaction TypeYield (%)Advantages
γ-Methylene C–H Arylation71-85High regioselectivity and scalability
Synthesis of AKR1C1 and AKR1C3 Inhibitors37-70Efficient one-step synthesis

Research Chemical

In addition to its pharmaceutical applications, this compound serves as a research chemical in laboratory studies focused on organic synthesis methodologies. Its role as an intermediate facilitates investigations into new synthetic pathways and reaction mechanisms.

Applications in Laboratory Studies

  • Utilized for exploring nucleophilic aromatic substitution reactions, which are crucial for synthesizing various aromatic compounds .
  • Investigated for its potential antibacterial properties through studies on fatty acid biosynthesis inhibition mechanisms .

Industrial Applications

The compound's commercial viability is bolstered by its incorporation into larger-scale industrial processes. For example, it can be part of hydrogenation processes to yield hydroxymethyl derivatives from cyclohexanecarboxylic acids, enhancing its applicability in industrial chemistry .

Mechanism of Action

The mechanism of action of trans-2-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, influencing their activity. The benzoyl group may interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

The following analysis compares trans-2-(3-chlorobenzoyl)cyclohexane-1-carboxylic acid with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and biological activity.

Substituent Position and Type Variations

Table 1: Structural and Molecular Comparison

Compound Name Substituent Position Substituent Group Molecular Formula Molecular Weight (g/mol) Key Evidence
This compound 3-position (meta) Chlorine (-Cl) C₁₄H₁₅ClO₃ 266.72 Inferred from analogs
trans-2-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid 4-position (para) Chlorine (-Cl) C₁₄H₁₅ClO₃ 266.72
trans-2-(3-Methoxybenzoyl)cyclohexane-1-carboxylic acid 3-position (meta) Methoxy (-OCH₃) C₁₅H₁₈O₄ 278.30
trans-2-(2-Methylthiobenzoyl)cyclohexane-1-carboxylic acid 2-position (ortho) Methylthio (-SCH₃) C₁₅H₁₈O₃S 278.37
trans-2-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid 4-position (para) Thiomethyl (-SCH₃) C₁₅H₁₈O₃S 278.37
trans-2-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid 2,3-positions Methyl (-CH₃) C₁₆H₂₀O₃ 268.33

Key Observations :

Chlorine vs. Methoxy (electron-donating) and thioether (lipophilic) groups alter solubility and bioavailability. For example, methoxy derivatives (e.g., ) may exhibit reduced metabolic stability compared to chloro analogs.

Positional Isomerism :

  • The 4-chloro analog () demonstrated a 100-fold potency difference between diastereomers, highlighting the critical role of substituent orientation in binding specificity. The 3-chloro isomer’s activity may differ due to altered spatial alignment with protease S2/S3 subsites.

Ring Size Effects :

  • Cyclopentane analogs (e.g., trans-2-(3-chlorobenzoyl)cyclopentane-1-carboxylic acid, ) have smaller ring systems, reducing conformational flexibility compared to cyclohexane derivatives. This may limit their ability to adopt bioactive conformations.

Physicochemical Properties

Table 2: Predicted Properties

Compound logP (Predicted) Aqueous Solubility (mg/mL) pKa (Carboxylic Acid)
This compound 2.8 0.12 3.1
trans-2-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid 2.8 0.15 3.1
trans-2-(3-Methoxybenzoyl)cyclohexane-1-carboxylic acid 2.1 0.45 3.8
trans-2-(2-Methylthiobenzoyl)cyclohexane-1-carboxylic acid 3.3 0.08 3.0

Notes :

  • The methoxy derivative’s higher solubility aligns with its electron-donating nature, which increases polarity.
  • Chloro and thioether analogs display lower solubility, necessitating formulation optimization for in vivo applications.

Biological Activity

Introduction

Trans-2-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid is a chemical compound that has garnered attention in scientific research due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, interactions with various biological targets, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C₁₄H₁₅ClO₃. The presence of the chlorobenzoyl group significantly influences its chemical reactivity and biological properties. The structural variations among related compounds can lead to diverse biological activities, as illustrated in the table below:

Compound NameStructureUnique Features
This compoundStructureContains a chlorobenzoyl group that may enhance enzyme inhibition.
trans-2-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acidC₁₄H₁₅ClO₃Substituted with a 4-chlorobenzoyl group; potential differences in biological activity due to position of chlorine.
trans-2-(3-Methylbenzoyl)cyclohexane-1-carboxylic acidC₁₄H₁₈O₃Contains a methyl group instead of chlorine; may exhibit different reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This compound can modulate enzyme activity, leading to various biological effects. Notably, it has been studied for its potential in enzyme inhibition, particularly regarding cholinesterases, which are crucial in neurotransmission processes.

Enzyme Inhibition Studies

Recent research has focused on the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important for regulating neurotransmitter levels in the nervous system. The compound's inhibitory effects were evaluated through IC50 values, which indicate the concentration required for 50% inhibition of enzyme activity.

Table 1: Inhibitory Effects on Cholinesterases

CompoundAChE IC50 (µM)BChE IC50 (µM)
This compoundX µMY µM
Galantamine (positive control)0.5 µM0.8 µM

Note: Specific IC50 values for this compound were not provided in the sources but are critical for understanding its potency.

Neuroprotective Effects

A study investigated the neuroprotective effects of this compound on SH-SY5Y neuroblastoma cells. The viability of these cells was assessed using the MTT assay at various concentrations. Results indicated that at certain concentrations, the compound did not exhibit cytotoxic effects, suggesting a potential therapeutic window for neuroprotection.

Structure-Activity Relationship (SAR)

Molecular docking studies have provided insights into the structure-activity relationship of this compound. By analyzing how it binds to AChE and BChE, researchers can predict modifications that could enhance its inhibitory potency or selectivity.

Table 2: Summary of SAR Findings

ModificationEffect on Activity
Addition of halogen groupsIncreased potency against AChE
Alteration of cyclohexane ring structureVaried interaction profiles with enzymes

Q & A

Basic Questions

Q. What are the recommended synthetic routes for preparing trans-2-(3-chlorobenzoyl)cyclohexane-1-carboxylic acid, and how can stereochemical purity be ensured?

The compound is typically synthesized via coupling reactions between substituted benzoyl chlorides and cyclohexane-1-carboxylic acid derivatives. For stereochemical control, use enantiomerically pure starting materials or employ chiral auxiliaries during the acylation step. Post-synthesis, stereochemical purity is verified using chiral HPLC or polarimetry. Crystallization in non-polar solvents (e.g., hexane/ethyl acetate) can enhance diastereomeric separation .

Q. How is the trans configuration of the benzoyl and carboxylic acid groups confirmed experimentally?

X-ray crystallography is the gold standard for confirming stereochemistry. Alternatively, nuclear Overhauser effect (NOE) NMR spectroscopy can identify spatial proximity between protons on the cyclohexane ring and the benzoyl group. For example, NOE correlations between the cyclohexane C1-H and the benzoyl aromatic protons support the trans configuration .

Q. What analytical methods are critical for characterizing this compound's purity and stability?

  • Purity : Reverse-phase HPLC with UV detection (λ = 254 nm) and mass spectrometry (LC-MS) for molecular weight confirmation.
  • Stability : Accelerated stability studies under varied pH (2–9), temperature (25–60°C), and light exposure. Monitor degradation via TLC or UPLC-MS .

Advanced Research Questions

Q. How do substituents on the benzoyl group (e.g., 3-Cl vs. 4-Cl) influence binding to cysteine protease targets?

Substituent position alters steric and electronic interactions with protease active sites. For example, 3-chloro substitution may enhance hydrophobic interactions in the S2/S3 subsites compared to 4-chloro analogs. Competitive inhibition assays (e.g., fluorogenic substrate displacement) combined with molecular docking can quantify potency differences. A 100-fold increase in activity was observed for specific diastereomers in related vinylsulfone inhibitors .

Q. What strategies optimize diastereomeric separation of derivatives for structure-activity relationship (SAR) studies?

  • Chromatography : Use chiral stationary phases (e.g., amylose- or cellulose-based columns) with heptane/IPA/trifluoroacetic acid mobile phases.
  • Crystallization : Diastereomeric salts formed with chiral resolving agents (e.g., L-tartaric acid) can improve separation efficiency .

Q. How can computational modeling predict the compound's interaction with novel protease targets?

Molecular dynamics (MD) simulations and free-energy perturbation (FEP) calculations model binding poses and affinity. Key parameters include:

  • Hydrogen bonding : Between the carboxylic acid group and catalytic cysteine residues.
  • Van der Waals interactions : Between the chloro-substituted benzoyl group and hydrophobic subsites. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What are the metabolic liabilities of this compound in in vitro hepatic models?

Incubate with human liver microsomes (HLMs) and NADPH cofactors. Identify metabolites via high-resolution mass spectrometry (HR-MS). Common pathways include:

  • Oxidation : Hydroxylation of the cyclohexane ring.
  • Conjugation : Glucuronidation of the carboxylic acid group. Adjust stability by introducing electron-withdrawing groups or steric hindrance .

Q. Methodological Considerations

Q. How to resolve contradictions in reported biological activity data across studies?

  • Source verification : Ensure compound identity is confirmed via CAS RN cross-referencing and spectral data.
  • Assay standardization : Use consistent enzyme concentrations (e.g., 10 nM cruzain for parasitic proteases) and buffer conditions (pH 5.5, 1 mM DTT).
  • Statistical rigor : Replicate experiments ≥3 times and report IC50 values with 95% confidence intervals .

Q. What are the best practices for storing and handling this compound to prevent degradation?

  • Storage : -20°C under inert gas (argon) in amber vials.
  • Handling : Use anhydrous solvents (e.g., DMF, DCM) during synthesis to avoid hydrolysis of the benzoyl group .

Properties

IUPAC Name

(1R,2R)-2-(3-chlorobenzoyl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClO3/c15-10-5-3-4-9(8-10)13(16)11-6-1-2-7-12(11)14(17)18/h3-5,8,11-12H,1-2,6-7H2,(H,17,18)/t11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSALXIWKYUKRPY-VXGBXAGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)C2=CC(=CC=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)C(=O)C2=CC(=CC=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70641363
Record name (1R,2R)-2-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

733742-78-4
Record name rel-(1R,2R)-2-(3-Chlorobenzoyl)cyclohexanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=733742-78-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R,2R)-2-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.